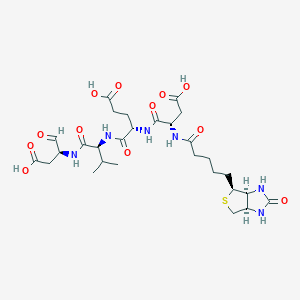
2-Amino-3-(trifluoromethyl)pyridine
Overview
Description
2-Amino-3-(trifluoromethyl)pyridine is an organic compound with the molecular formula C6H5F3N2 It is a derivative of pyridine, characterized by the presence of an amino group at the second position and a trifluoromethyl group at the third position on the pyridine ring
Mechanism of Action
Target of Action
2-Amino-3-(trifluoromethyl)pyridine (2A3TMP) is a key structural motif in active agrochemical and pharmaceutical ingredients . It is used as an intermediate in the synthesis of several crop-protection products . The primary targets of 2A3TMP are pests in the agricultural industry .
Mode of Action
It is known that the compound’s biological activities are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It is known that the compound is used in the suzuki–miyaura (sm) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is used in the synthesis of various organic compounds, including those used in the agrochemical and pharmaceutical industries .
Result of Action
The result of 2A3TMP’s action is the production of various compounds used in the agrochemical and pharmaceutical industries . For example, it is used in the synthesis of fluazifop-butyl, a compound used for the protection of crops from pests .
Biochemical Analysis
Biochemical Properties
It is known that the trifluoromethyl group in the pyridine ring can influence the biological activities and physical properties of compounds . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of trifluoromethylpyridine derivatives .
Cellular Effects
Trifluoromethylpyridine derivatives are known to have significant effects on cells, particularly in the context of crop protection from pests .
Molecular Mechanism
It is known that the trifluoromethyl group can influence the binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is known that trifluoromethylpyridine derivatives can be involved in various metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(trifluoromethyl)pyridine typically involves the nucleophilic substitution of 2-chloro-3-(trifluoromethyl)pyridine with ammonia. This reaction is carried out under controlled conditions to ensure high yield and purity of the product . Another method involves the diazotization of 2-amino-3-hydroxypyridine followed by fluorination .
Industrial Production Methods: In industrial settings, the production of this compound often employs high-temperature vapor-phase reactions with transition metal-based catalysts such as iron fluoride . This method allows for efficient and scalable production, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Ammonia or other nucleophiles under controlled temperature and pressure.
Oxidation: Oxidizing agents such as potassium permanganate.
Coupling Reactions: Palladium catalysts and boron reagents.
Major Products:
Substituted Pyridines: Various substituted pyridines depending on the nucleophile used.
Oxidized Products: Compounds with additional oxygen functionalities.
Coupled Products: Complex organic molecules with extended carbon chains.
Scientific Research Applications
2-Amino-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with unique properties.
Comparison with Similar Compounds
2-Amino-3-methylpyridine: Similar structure but lacks the trifluoromethyl group.
2-Amino-3-chloropyridine: Contains a chlorine atom instead of the trifluoromethyl group.
3-Amino-2-(trifluoromethyl)pyridine: Positional isomer with the amino and trifluoromethyl groups swapped.
Uniqueness: 2-Amino-3-(trifluoromethyl)pyridine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in various chemical reactions, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
3-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2/c7-6(8,9)4-2-1-3-11-5(4)10/h1-3H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOWJQMFMXHLQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375413 | |
| Record name | 2-Amino-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183610-70-0 | |
| Record name | 2-Amino-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-AMINO-3-(TRIFLUOROMETHYL)PYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-amino-3-(trifluoromethyl)pyridine contribute to the unique properties of the diruthenium complex described in the research?
A1: this compound acts as a ligand in the diruthenium complex [Ru2(amtfmp)4Cl2] []. The specific arrangement of this ligand around the diruthenium core contributes to the complex's intense near-infrared (NIR) and visible light absorption properties []. This absorption behavior arises from ligand-to-metal charge transfer (LMCT) and d-d transitions within the complex [].
Q2: What makes the diruthenium complex featuring this compound potentially useful for electrochromic applications?
A2: The diruthenium complex exhibits reversible electrochromism, changing color from deep-blue to pink upon one-electron reduction []. This color change is due to the switching "on" and "off" of specific LMCT and d-d absorption bands in response to the applied voltage or chemical reduction []. The reversibility of this process, coupled with the dramatic color change, makes this complex a potential candidate for electrochromic devices.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[2-[[heptyl(methyl)amino]methyl]pyridin-3-yl] N,N-dimethylcarbamate;oxalic acid](/img/structure/B70604.png)


![2-[3-(Dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-(2,5-dioxopyrrol-1-yl)benzoate](/img/structure/B70608.png)

![Tert-butyl N-[(3R)-2-oxohex-5-en-3-yl]carbamate](/img/structure/B70611.png)
![(E)-4-[(2S,3S)-3-Methyloxiran-2-yl]but-3-en-2-one](/img/structure/B70613.png)
![5,7-dihydroxy-3-[2-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one](/img/structure/B70615.png)

![6-Fluoropyrido[3,4-d]pyrimidin-4-ol](/img/structure/B70618.png)
